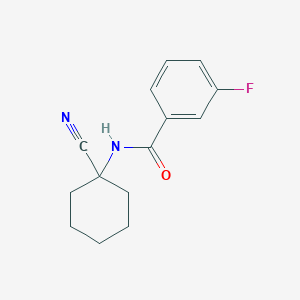

N-(1-Cyano-cyclohexyl)-3-fluoro-benzamide

Vue d'ensemble

Description

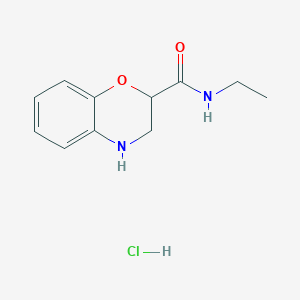

“N-(1-Cyano-cyclohexyl)-3-fluoro-benzamide” is a complex organic compound. It contains a cyclohexyl group (a six-membered carbon ring), a cyano group (-CN), a fluoro group (-F), and an amide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclohexyl ring, followed by the introduction of the cyano, fluoro, and amide groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl ring could adopt a chair or boat conformation, and the spatial arrangement of the other groups would depend on their attachment to this ring .Chemical Reactions Analysis

The cyano, fluoro, and amide groups in this compound are all reactive and could participate in various chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, or it could react with a Grignard reagent to form a ketone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make it soluble in polar solvents, while the nonpolar cyclohexyl ring could make it soluble in nonpolar solvents .Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

N-(1-Cyano-cyclohexyl)-3-fluoro-benzamide derivatives are pivotal in catalytic processes, particularly in hydrogenation reactions. For example, the selective hydrogenation of phenol to cyclohexanone, a key intermediate in polyamide production, is significantly enhanced by catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride. This process showcases the compound's utility in synthesizing industrially relevant chemicals under mild conditions, achieving high conversion and selectivity rates (Wang et al., 2011).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives have been explored for their potential in drug discovery and design. The modification of benzamide structures has led to the development of compounds with significant biological activities. For instance, the synthesis and structural characterisation of N-(ferrocenylmethyl)benzene-carboxamide derivatives have shown cytotoxic effects against certain cancer cell lines, indicating their potential application in cancer therapy (Kelly et al., 2007).

Materials Science

In the realm of materials science, derivatives of this compound have been utilized in the development of molecular gels and fluorescent films. These materials exhibit unique self-assembling properties and have applications ranging from sensing to photonic devices. For example, the derivatization of naphthalene diimide into a fluorescent molecular gel demonstrates the utility of these compounds in developing high-performance fluorescent sensing films, which are crucial for detecting environmental pollutants or biological markers (Fan et al., 2016).

Analytical Chemistry

The application of this compound derivatives in analytical chemistry is exemplified by their use in the selective and sensitive detection of specific ions or molecules. A notable application is the colorimetric sensing of fluoride anions, where these compounds exhibit a drastic color transition in response to fluoride presence, allowing for easy and efficient detection of this ion in various samples (Younes et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1-cyanocyclohexyl)-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O/c15-12-6-4-5-11(9-12)13(18)17-14(10-16)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRFDMQJKTUTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587551 | |

| Record name | N-(1-Cyanocyclohexyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912770-84-4 | |

| Record name | N-(1-Cyanocyclohexyl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

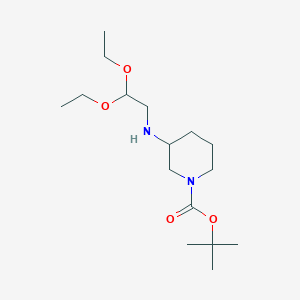

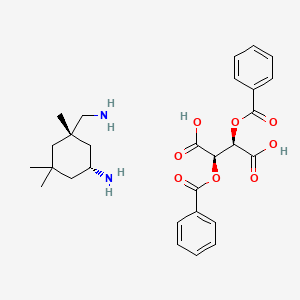

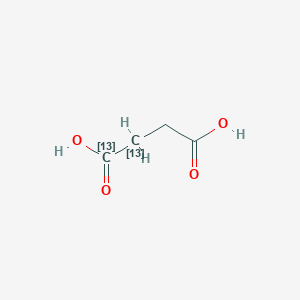

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl {2-amino-2-[2-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B1628494.png)

![3-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B1628495.png)